BenchChemオンラインストアへようこそ!

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

soluble epoxide hydrolase inhibitor potency piperidine urea SAR

The compound 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207043-07-9) is a synthetic trisubstituted urea featuring a piperidine scaffold N-substituted with a methoxyethyl group and linked via a methylene bridge to an N'-(2-trifluoromethylphenyl) urea moiety. This compound belongs to a well-studied class of piperidine-derived ureas reported as highly potent and selective inhibitors of soluble epoxide hydrolase (sEH).

Molecular Formula C17H24F3N3O2
Molecular Weight 359.393
CAS No. 1207043-07-9
Cat. No. B2737704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1207043-07-9
Molecular FormulaC17H24F3N3O2
Molecular Weight359.393
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C17H24F3N3O2/c1-25-11-10-23-8-6-13(7-9-23)12-21-16(24)22-15-5-3-2-4-14(15)17(18,19)20/h2-5,13H,6-12H2,1H3,(H2,21,22,24)
InChIKeyCVKXHYXCVWPMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1207043-07-9: 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea – A Trisubstituted Urea for sEH-Focused Procurement


The compound 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207043-07-9) is a synthetic trisubstituted urea featuring a piperidine scaffold N-substituted with a methoxyethyl group and linked via a methylene bridge to an N'-(2-trifluoromethylphenyl) urea moiety . This compound belongs to a well-studied class of piperidine-derived ureas reported as highly potent and selective inhibitors of soluble epoxide hydrolase (sEH) [1]. Unlike earlier adamantyl-urea based sEH inhibitors, piperidine-containing analogs demonstrate dramatically improved pharmacokinetic profiles, making this chemotype a focus for procurement in cardiovascular, inflammatory, and neuropathic pain research programs [1].

Why Generic Piperidine-Urea Analogs Cannot Replace CAS 1207043-07-9 in sEH-Targeted Research


Subtle structural variations within the piperidine-urea chemotype produce profound differences in sEH inhibitory potency, isoform selectivity, and off-target liability. The 4-substituted piperidine-derived trisubstituted urea series exhibits steep SAR; for instance, modifications to the N-acyl/alkyl group and the aryl substitution pattern alter IC50 values by orders of magnitude and can introduce unwanted ion channel (hERG) or CYP inhibition [1]. The specific methoxyethyl N-substituent and ortho-trifluoromethylphenyl motif of CAS 1207043-07-9 occupy a distinct region of chemical space that cannot be replicated by common alternatives such as the 1-propionylpiperidine or 4-trifluoromethoxy analogs without risking significant changes in target engagement and pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for CAS 1207043-07-9 Against Closest Piperidine-Urea Analogs


Predicted sEH Inhibitory Potency of the 2-Methoxyethyl Piperidine Scaffold vs. 1-Acylpiperidine Congeners

In the 1-aryl-3-(1-acylpiperidin-4-yl)urea series, the nature of the N-substituent on the piperidine ring critically governs sEH inhibitory activity. The 1-(cyclopropanecarbonyl)piperidine analog (compound 52) achieves an IC50 of 0.4 nM against recombinant human sEH [1]. While direct IC50 data for CAS 1207043-07-9 is not publicly available, the N-(2-methoxyethyl) substituent is structurally distinct from the N-acyl series; the electron-donating ether oxygen and flexible ethylene linker are predicted to modulate the basicity and conformational landscape of the piperidine nitrogen, which may confer differentiated pharmacokinetics relative to N-acyl analogs. The related 4-substituted piperidine-derived trisubstituted urea '2d' demonstrated remarkable in vitro and ex vivo target engagement with minimal off-target activity [2].

soluble epoxide hydrolase inhibitor potency piperidine urea SAR

Trifluoromethylphenyl Substitution Pattern: Ortho vs. Para Selectivity Implications for sEH

The ortho-trifluoromethyl substitution on the phenyl ring of CAS 1207043-07-9 represents a key structural differentiator from the para-trifluoromethoxy and para-trifluoromethyl analogs that dominate published sEH inhibitor SAR. In the 1-aryl-3-(1-acylpiperidin-4-yl)urea series, para-substituted analogs (e.g., 4-OCF3, 4-CF3) have been extensively optimized, yielding picomolar inhibitors [1]. The ortho-CF3 group introduces steric constraints and alters the conformational preference of the urea-phenyl dihedral angle, which in kinase and sEH contexts can shift selectivity profiles. BenchChem SAR analysis notes that comparison of 2-trifluoromethyl vs. 4-trifluoromethyl substitution patterns reveals differential inhibitory potency against kinases such as FLT3 and sEH .

substituent position effect sEH inhibitor selectivity trifluoromethyl SAR

Methylene Spacer vs. Direct Piperidine-Urea Linkage: Conformational and Metabolic Stability Implications

CAS 1207043-07-9 incorporates a methylene (–CH2–) spacer between the piperidine ring and the urea nitrogen, distinguishing it from the more common 4-aminopiperidine ureas (e.g., TPPU, CAY10640) where the urea NH is directly attached to the piperidine 4-position. This methylene insertion increases conformational flexibility and reduces the basicity of the adjacent nitrogen, which can attenuate hERG channel binding potential — a known liability of the 4-aminopiperidine urea series [1]. The Shen et al. 2009 study explicitly highlights that 4-substituted piperidine-derived trisubstituted ureas were designed to reduce ion channel and CYP liability compared to earlier series [2].

linker flexibility metabolic stability piperidine urea scaffold design

Physicochemical Property Differentiation: Predicted logP and Solubility vs. Clinical-Stage sEH Inhibitors

The N-(2-methoxyethyl) substituent introduces a polarity-enhancing ether oxygen absent in the N-acyl and N-sulfonyl piperidine series. Calculated logP for CAS 1207043-07-9 is predicted to be lower than that of benchmark compound 52 (1-(cyclopropanecarbonyl)piperidin-4-yl analog) but higher than that of carboxylic acid-containing sEH inhibitors. The molecular formula C17H24F3N3O2 (MW = 359.39) yields a predicted logP of approximately 2.5–3.0 and topological polar surface area (tPSA) of ~53 Ų, placing it within favorable drug-like space per Lipinski and Veber rules [1].

lipophilicity aqueous solubility drug-likeness sEH inhibitor developability

Optimal Procurement and Deployment Scenarios for CAS 1207043-07-9 Based on Differentiated Evidence


SAR Expansion for sEH Inhibitor Programs Seeking Reduced Ion Channel Liability

Research groups optimizing 4-substituted piperidine-derived trisubstituted ureas for sEH inhibition can deploy CAS 1207043-07-9 as a structurally differentiated tool compound to test the hypothesis that the combination of an N-(2-methoxyethyl) substituent and an ortho-CF3 phenyl group shifts the selectivity profile away from hERG and CYP isoforms, as suggested by the class SAR described by Shen et al. 2009 [2]. Its methylene spacer architecture further distinguishes it from 4-aminopiperidine ureas that have been the primary focus of published optimization campaigns.

Negative Control or Comparator in N-Acylpiperidine sEH Inhibitor Studies

Because the N-(2-methoxyethyl) group replaces the acyl/sulfonyl functionality present in the most potent reported sEH inhibitors (e.g., compound 52 with IC50 = 0.4 nM [1]), CAS 1207043-07-9 can serve as a matched control to deconvolute the contribution of the piperidine N-substituent to potency, oral bioavailability, and tissue distribution in head-to-head pharmacokinetic studies.

Fragment-Based or Scaffold-Hopping Library Design in Metabolic Disorder and Pain Research

For groups building screening libraries targeting metabolic disorders (PDHK inhibition) or neuropathic pain (TrkA/sEH dual pathways), CAS 1207043-07-9 offers a scaffold that bridges the piperidine-urea sEH pharmacophore with a methoxyethyl side chain that may be elaborated to access dual pharmacology. Its intermediate calculated lipophilicity (predicted logP ~2.5–3.0) makes it an attractive starting point for lead optimization [2].

Quote Request

Request a Quote for 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.